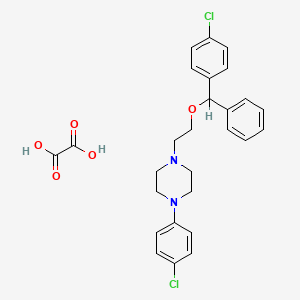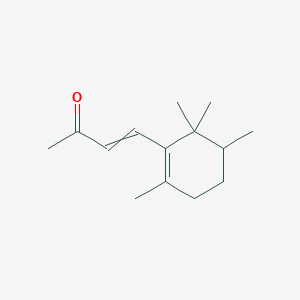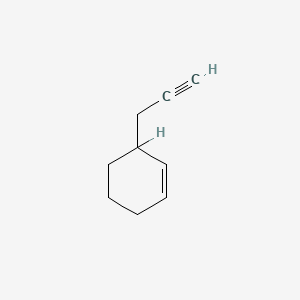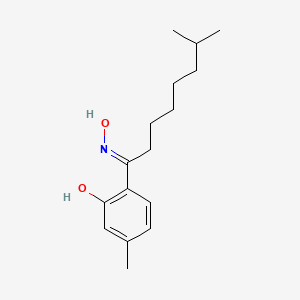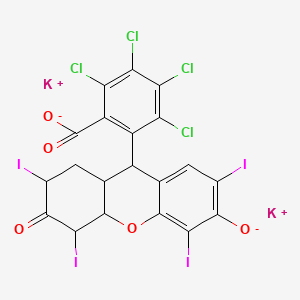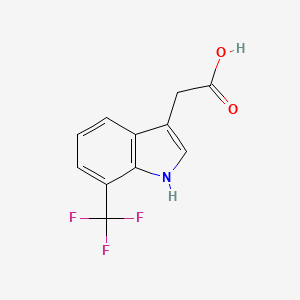
2,4-Diamino-1-(piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE is a nitrogen-containing heterocyclic compound It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reductive cyclization of an aldehyde intermediate, which can be further modified to obtain various analogs of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, amination, and multicomponent reactions are often employed in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Piperidine Derivatives: These compounds share a similar piperazine ring structure and are used in various pharmaceutical applications.
Uniqueness
(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE is unique due to its specific structure and the presence of both a piperazine ring and a butane-1,3-diamine moiety. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
620947-80-0 |
|---|---|
Molekularformel |
C8H18N4O |
Molekulargewicht |
186.26 g/mol |
IUPAC-Name |
2,4-diamino-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2 |
InChI-Schlüssel |
WRBYJQJHVAKNBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C(CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




